Maxacalcitol - 103909-75-7

Maxacalcitol

Catalog Number: EVT-273634
CAS Number: 103909-75-7
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maxacalcitol, also known as 22-oxacalcitriol, is a synthetic analog of 1α,25-dihydroxyvitamin D3, the biologically active form of vitamin D3. [, ] It is classified as a vitamin D receptor activator (VDRA), meaning it binds to and activates the vitamin D receptor (VDR). [, , ] Maxacalcitol has been extensively studied for its potential in various fields of scientific research, particularly in areas related to cell differentiation, immunomodulation, and anti-angiogenic properties. [, , , ]

Paricalcitol

Compound Description: Paricalcitol is a selective VDRA that is used for the treatment of SHPT in patients with CKD. It is a synthetic vitamin D analog that exhibits a higher affinity for the vitamin D receptor compared to other analogs, such as calcitriol [].

Relevance: Paricalcitol, like maxacalcitol, offers an alternative to calcitriol for the treatment of SHPT. While both paricalcitol and maxacalcitol demonstrate efficacy in reducing intact parathyroid hormone (iPTH) levels and have similar safety profiles, a head-to-head study failed to demonstrate the non-inferiority of paricalcitol compared to maxacalcitol in achieving target iPTH levels without hypercalcemia [].

Tacalcitol

Compound Description: Tacalcitol is another vitamin D3 analog used for the treatment of psoriasis. It exhibits high potency in suppressing keratinocyte proliferation and modulating immune responses in the skin [, ].

Eldecalcitol

Compound Description: Eldecalcitol is a vitamin D receptor activator primarily used for the treatment of osteoporosis. It promotes calcium absorption and bone formation, contributing to increased bone mineral density [].

24-Hydroxylated Maxacalcitol

Compound Description: This compound is a hydroxylated metabolite of maxacalcitol formed by the action of vitamin D-inducible and noninducible enzymes. It is considered a catabolite of maxacalcitol and has significantly lower biological activity compared to the parent compound [].

Relevance: The identification of this metabolite contributes to understanding the metabolism and clearance of maxacalcitol in vivo []. Its reduced activity supports the notion that the therapeutic efficacy of maxacalcitol is primarily attributed to the parent compound.

26-Hydroxylated Maxacalcitol

Compound Description: This compound is another hydroxylated metabolite of maxacalcitol generated through enzymatic metabolism. Like the 24-hydroxylated derivative, it exhibits significantly lower biological activity compared to maxacalcitol, suggesting it is a catabolite [].

Relevance: Similar to the 24-hydroxylated metabolite, this compound provides insights into the metabolic pathways involved in maxacalcitol breakdown and elimination. Its diminished activity further strengthens the understanding that the parent compound, maxacalcitol, is responsible for the observed therapeutic effects [].

Hexanor-1α,20-dihydroxyvitamin D

Compound Description: This compound is a side-chain truncated metabolite of maxacalcitol. It is formed via a multi-step metabolic pathway involving side-chain hydroxylation followed by cleavage. This metabolite displays significantly lower biological activity compared to maxacalcitol, suggesting it is a catabolite [].

Relevance: The identification of this metabolite provides valuable insights into the metabolic pathways and enzymes involved in the breakdown of maxacalcitol. The lower biological activity of this metabolite, compared to maxacalcitol, reinforces the understanding that the therapeutic effect of maxacalcitol is primarily driven by the parent compound [].

Hexanor-20-oxo-1α-hydroxyvitamin D

Compound Description: This compound is another side-chain truncated metabolite of maxacalcitol generated through enzymatic modifications. It is formed from the hexanor-1α,20-dihydroxyvitamin D metabolite via oxidation of the 20-hydroxyl group. Similar to the other metabolites, this compound exhibits significantly lower biological activity compared to maxacalcitol, further supporting its role as a catabolite [].

Relevance: The identification of this metabolite, along with the other metabolites, helps to define the metabolic fate of maxacalcitol in various cell types. The reduced biological activity of this metabolite, compared to maxacalcitol, contributes to the understanding that the observed therapeutic effects of maxacalcitol are primarily attributed to the parent compound [].

Source and Classification

Maxacalcitol is classified as a vitamin D analog. It is derived from pregnenolone acetate through a series of synthetic transformations. This compound is significant in clinical settings for its ability to mimic the effects of natural vitamin D while providing enhanced therapeutic benefits.

Synthesis Analysis

The synthesis of maxacalcitol has evolved significantly over the years, with various methods reported in the literature:

These methods illustrate the ongoing advancements in synthetic organic chemistry aimed at optimizing the production of maxacalcitol.

Molecular Structure Analysis

Maxacalcitol has a complex molecular structure characterized by multiple rings and functional groups typical of steroid compounds. Its molecular formula is C27H44O3, and it features:

  • Steroid Backbone: The core structure consists of four fused rings (A, B, C, and D rings).
  • Functional Groups: Hydroxyl groups at specific positions contribute to its biological activity.
  • Stereochemistry: The specific stereochemistry is crucial for its interaction with vitamin D receptors.

Spectroscopic techniques such as 1H^{1}H NMR and 13C^{13}C NMR have been employed to confirm the structure of maxacalcitol and its intermediates during synthesis .

Chemical Reactions Analysis

Maxacalcitol undergoes various chemical reactions that are essential for its synthesis and biological activity:

  1. Reduction Reactions: Key steps involve stereoselective reductions that modify specific carbon centers within the steroid framework.
  2. Photochemical Reactions: Some synthetic routes utilize photochemical methods to facilitate transformations under mild conditions.
  3. Biological Transformations: The final step often involves enzymatic processes that convert synthetic intermediates into biologically active forms.

These reactions highlight the versatility required in synthesizing complex organic molecules like maxacalcitol.

Mechanism of Action

Maxacalcitol exerts its effects primarily through binding to vitamin D receptors (VDR) located in various tissues, including bone, intestine, and parathyroid glands. The mechanism can be summarized as follows:

  1. VDR Activation: Upon binding to VDR, maxacalcitol forms a receptor-ligand complex that translocates to the nucleus.
  2. Gene Regulation: This complex regulates the transcription of genes involved in calcium and phosphate metabolism, promoting intestinal absorption of calcium and phosphate.
  3. Inhibition of Parathyroid Hormone Secretion: By modulating calcium levels, maxacalcitol helps inhibit excessive secretion of parathyroid hormone, which is crucial in managing hyperparathyroidism.

This mechanism underlies its therapeutic applications in managing conditions related to calcium homeostasis.

Physical and Chemical Properties Analysis

Maxacalcitol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 416.65 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light; thus, it should be stored away from light sources to maintain stability.
  • Crystalline Forms: Different crystalline forms have been characterized using techniques like thermogravimetric analysis (TGA) and X-ray diffraction (XRD), which provide insights into its thermal stability and moisture content .

These properties are critical for formulation development and ensuring effective delivery in clinical applications.

Applications

Maxacalcitol has several important applications in medicine:

  • Treatment of Hyperparathyroidism: It is primarily used to manage secondary hyperparathyroidism in patients with chronic kidney disease.
  • Bone Health: By promoting calcium absorption and inhibiting parathyroid hormone secretion, it supports bone density maintenance.
  • Research Applications: Maxacalcitol is also utilized in research settings to study vitamin D metabolism and its effects on various diseases, including osteoporosis and certain cancers .
Molecular Mechanisms of Action

Vitamin D Receptor (VDR) Activation Pathways in Target Tissues

Maxacalcitol (22-oxacalcitriol) exerts its therapeutic effects primarily through ligand-dependent activation of the vitamin D receptor (VDR), a nuclear transcription factor. The VDR forms a heterodimer with the retinoid X receptor (RXR) upon binding to Maxacalcitol. This complex subsequently recognizes and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, initiating transcriptional regulation [1] [4]. In parathyroid tissue, this pathway potently suppresses parathyroid hormone (PTH) gene expression by disrupting the assembly of transcriptional activators at the PTH promoter [4] [6].

Table 1: Key Genomic Targets of Maxacalcitol-VDR Complex

Target TissueRegulated GeneBiological OutcomeFunctional Significance
Parathyroid glandsPTHDownregulationReduced PTH synthesis/secretion
KidneyCYP24A1UpregulationAccelerated catabolism of vitamin D metabolites
IntestineTRPV6UpregulationEnhanced calcium absorption
BoneRANKLDownregulationInhibition of osteoclast differentiation

Extrarenal VDR activation is significant in immune cells (e.g., macrophages) and keratinocytes. In psoriasis, Maxacalcitol-bound VDR modulates genes involved in keratinocyte differentiation (e.g., involucrin, transglutaminase) and suppresses pro-inflammatory cytokines (IL-17, TNF-α) through competitive disruption of NF-κB signaling pathways [5]. Unlike renal CYP27B1, extrarenal 1α-hydroxylase activity in immune cells is immune-responsive and less feedback-inhibited, allowing localized Maxacalcitol action independent of systemic calcium homeostasis [1] [3].

Non-Genomic vs. Genomic Signaling Modulation by Maxacalcitol

Maxacalcitol engages both genomic and non-genomic signaling pathways, with distinct temporal and mechanistic profiles:

Genomic Signaling

The canonical genomic pathway involves VDR-RXR translocation to the nucleus, VDRE binding, and recruitment of coactivators (e.g., SRC-1, DRIP205). This process typically requires hours to days and regulates sustained biological effects:

  • PTH suppression: Maxacalcitol-VDR recruits corepressors (NCoR, SMRT) to the PTH gene promoter, reducing mRNA stability and protein synthesis [4] [6].
  • CYP24A1 induction: A negative feedback loop where Maxacalcitol upregulates the 24-hydroxylase enzyme, promoting its own catabolism to inactive calcitroic acid [1] [7].

Non-Genomic Signaling

Rapid responses (seconds to minutes) occur through membrane-associated VDR or alternative receptors, activating kinase cascades:

  • Intestinal calcium transport: Maxacalcitol triggers protein kinase C (PKC) and MAPK activation, leading to phosphorylation of tight junction proteins and transient elevation of cytosolic calcium [7].
  • Osteoblast regulation: In bone-forming cells, non-genomic signaling through caveolae-associated VDR activates Src/Shc pathways, modulating cell proliferation and matrix mineralization independently of gene transcription [5].

Table 2: Comparison of Maxacalcitol Signaling Modalities

ParameterGenomic SignalingNon-Genomic Signaling
TimeframeHours to daysSeconds to minutes
Primary MediatorNuclear VDR-RXR heterodimerMembrane-associated VDR
Key PathwaysVDRE-dependent transcriptionPKC, MAPK, Ca²⁺ flux
Biological EffectsPTH suppression, CYP24A1 inductionRapid calcium uptake, kinase activation
Inhibition SensitivityActinomycin D (transcription blockers)Chelators (EGTA), kinase inhibitors

The 22-oxa modification in Maxacalcitol’s side chain enhances its selectivity for non-genomic pathways in keratinocytes versus genomic actions in parathyroid cells, contributing to tissue-specific effects [5] [7].

Structural Determinants of VDR Binding Specificity

Maxacalcitol’s molecular structure (C₂₆H₄₂O₄) features critical modifications that optimize VDR affinity while minimizing calcemic effects:

Side Chain Engineering

The 22-oxa atom substitution (oxygen replacing carbon at position 22) reduces the compound’s resistance to CYP24A1-mediated catabolism. This extends its functional half-life in target tissues like parathyroid glands without prolonging systemic exposure that would promote hypercalcemia [4] [6]. The side chain’s altered conformation also decreases affinity for vitamin D-binding protein (DBP), enhancing tissue bioavailability [3] [5].

A-Ring and CD-Ring Interactions

The 1α,3β-dihydroxyl configuration on the A-ring forms hydrogen bonds with VDR residues Arg274, Ser237, and Tyr143 – identical to calcitriol. These interactions stabilize the ligand-binding domain (LBD) helix 12 in the active conformation, facilitating coactivator recruitment [1] [7]. The 19-methylene group deletion (shared with paricalcitol) reduces VDR dissociation rates by minimizing steric clashes with Leu233, enhancing transcriptional potency [5].

Table 3: Structural Features Governing Maxacalcitol-VDR Interaction

Structural ElementModification in MaxacalcitolVDR Binding ConsequenceFunctional Impact
Side chain C22Oxygen substitution (22-oxa)Reduced DBP affinity, altered positioningLower hypercalcemia risk
C25 positionHydroxyl group retainedMaintains H-bond with His305Sustained transcriptional activation
C19 positionMethylene group absentFewer steric clashes with Leu233Prolonged VDR residence time
A-ring1α,3β-dihydroxyl groupsH-bonds with Arg274, Ser237, Tyr143Helix 12 stabilization

Molecular dynamics simulations reveal that Maxacalcitol’s side chain flexibility allows adaptive binding to VDR mutants resistant to calcitriol, explaining its efficacy in some calcitriol-refractory states [4] [7]. The 24-hydroxyl group orientation further impedes CYP24A1 access, delaying inactivation compared to native 1,25(OH)₂D₃ [3] [5].

Properties

CAS Number

103909-75-7

Product Name

Maxacalcitol

IUPAC Name

5-[2-[(7aS)-1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/t18?,21?,22?,23?,24?,26-/m1/s1

InChI Key

DTXXSJZBSTYZKE-AAMRAYDJSA-N

SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Solubility

Soluble in DMSO

Synonyms

Maxacalcitol; Maxacalcitriol; 22-Oxacalcitriol; MC 1275; OCT; Prezios; Sch 209579; alpha,25-Dihydroxy-22-oxavitamin D3; 22-Oxa-1,25-dihydroxyvitamin D3.

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Isomeric SMILES

CC(C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.